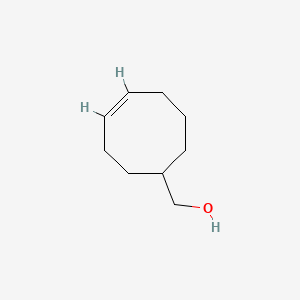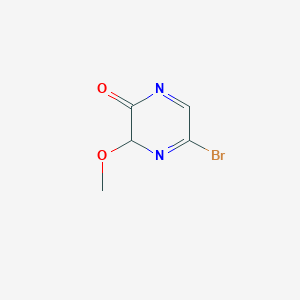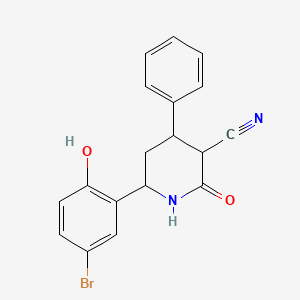
2-oxo-4aH-quinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-4aH-quinoline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The structure of this compound consists of a quinoline core with a carboxylic acid group at the 5-position and a keto group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4aH-quinoline-5-carboxylic acid can be achieved through several methods. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For example, the Gould-Jacob synthesis is a classical method that involves the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline ring system.
Another method involves the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-4aH-quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 2-hydroxy-4aH-quinoline-5-carboxylic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents for these reactions include alcohols, amines, and acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Quinoline-2,5-dicarboxylic acid.
Reduction: 2-hydroxy-4aH-quinoline-5-carboxylic acid.
Substitution: Various esters, amides, and other derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-oxo-4aH-quinoline-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities. Quinoline derivatives have been explored for their potential as antimalarial agents and inhibitors of various enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological targets makes it a useful tool in biochemical research.
Wirkmechanismus
The mechanism of action of 2-oxo-4aH-quinoline-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the enzyme’s active site residues.
In biological research, the compound may interact with proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the protein and provide insights into protein-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
2-oxo-4aH-quinoline-5-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Lacks the keto group at the 2-position, which affects its reactivity and biological activity.
4-hydroxyquinoline-2-carboxylic acid: Contains a hydroxyl group instead of a keto group, leading to different chemical properties and applications.
Quinoline-5,8-dicarboxylic acid: Contains an additional carboxylic acid group, which can influence its solubility and reactivity.
The presence of the keto group at the 2-position and the carboxylic acid group at the 5-position makes this compound unique in terms of its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-oxo-4aH-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-6H,(H,13,14) |
InChI-Schlüssel |
WQGRIOBYLPXOJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C=CC2C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


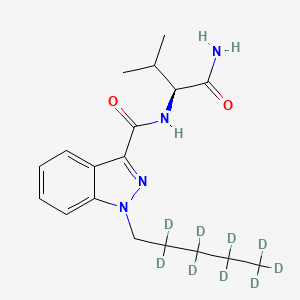
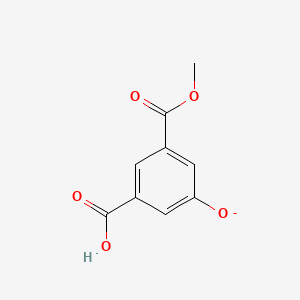
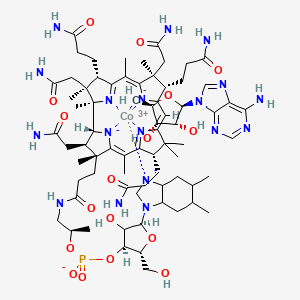
![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
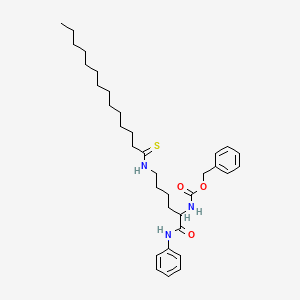
![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)
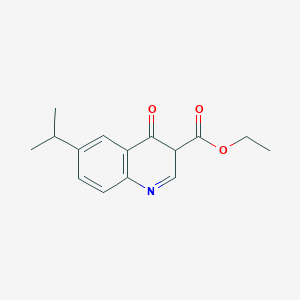

![8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione](/img/structure/B12354192.png)

![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
